![molecular formula C12H10N2OS B2539517 N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 155672-49-4](/img/structure/B2539517.png)
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
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Description
Synthesis Analysis
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine can be synthesized using various methods. One approach involves the reaction of furfurylamine with 2-furoic acid or its derivatives. The reaction can be carried out under mild conditions, often with microwave assistance, and yields good to very good amounts of the final compound . Additionally, coupling reagents such as DMT/NMM/TsO– or EDC are effective in promoting the reaction.
Molecular Structure Analysis
The molecular structure of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine consists of a benzothiazole ring fused with a furan ring. The furan-2-ylmethyl group is attached to the benzothiazole nitrogen atom. The compound’s three-dimensional arrangement and bond angles can be further explored through crystallography studies .
Chemical Reactions Analysis
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYKADDHTUIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320518 |
Source
|
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
CAS RN |
155672-49-4 |
Source
|
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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